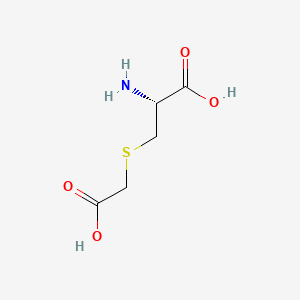
Agomelatine Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agomelatine Impurity D is a degradation product of Agomelatine, a novel antidepressant. Agomelatine is known for its unique pharmacological profile, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors. The presence of impurities like this compound is crucial for understanding the stability and efficacy of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Agomelatine Impurity D can be synthesized through the degradation of Agomelatine under specific conditions. One common method involves the use of acid-stress conditions. For instance, dissolving Agomelatine in methanol and refluxing with hydrochloric acid for an extended period can lead to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves controlled degradation processes. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are often employed to separate and quantify the impurity .
Análisis De Reacciones Químicas
Types of Reactions: Agomelatine Impurity D undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to further degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: The impurity can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional degradation products, while substitution reactions can result in modified chemical structures .
Aplicaciones Científicas De Investigación
Agomelatine Impurity D has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and stability of Agomelatine.
Biology: Studied for its potential biological effects and interactions with cellular pathways.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Agomelatine.
Mecanismo De Acción
The mechanism of action of Agomelatine Impurity D is not as well-studied as Agomelatine itself. it is believed to interact with similar molecular targets, including melatonin and serotonin receptors. The impurity may modulate these pathways, leading to potential biological effects .
Comparación Con Compuestos Similares
Agomelatine: The parent compound, known for its antidepressant properties.
Other Impurities: Agomelatine Impurity A, B, and C, which are also degradation products of Agomelatine.
Uniqueness: Agomelatine Impurity D is unique due to its specific degradation pathway and the conditions under which it forms. Its presence can significantly impact the stability and efficacy of Agomelatine, making it a critical impurity to monitor in pharmaceutical formulations .
Propiedades
Número CAS |
63247-13-6 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.35 |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
7-methoxy-α-naphthol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)

